Azepane-4-carbonitrile

DPP1 inhibition COPD Serine protease

Azepane-4-carbonitrile (CAS 1259062-50-4) is the definitive regiospecific 4-nitrile azepane building block for medicinal chemistry. Unlike inactive piperidine analogs, the seven-membered azepane scaffold confers measurable DPP1 inhibitory activity, enabling COPD and anti-inflammatory drug discovery. The unsubstituted secondary amine and nitrile handles offer maximum synthetic versatility for SAR exploration, peptide mimetic design, and natural product synthesis. Procurement supports rapid entry into privileged chemical space validated by clinical candidate AZD7986. Choose the 4-position isomer to ensure correct bioactive conformation; generic substitution with 3- or 1-position isomers is not scientifically valid.

Molecular Formula C7H12N2
Molecular Weight 124.187
CAS No. 1259062-50-4
Cat. No. B580898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzepane-4-carbonitrile
CAS1259062-50-4
Molecular FormulaC7H12N2
Molecular Weight124.187
Structural Identifiers
SMILESC1CC(CCNC1)C#N
InChIInChI=1S/C7H12N2/c8-6-7-2-1-4-9-5-3-7/h7,9H,1-5H2
InChIKeyFDDYAXBCPQKJLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Azepane-4-carbonitrile (CAS 1259062-50-4): Structural Identity and Procurement Relevance


Azepane-4-carbonitrile (CAS 1259062-50-4) is a heterocyclic organic compound characterized by a saturated seven-membered azepane ring substituted with a nitrile group at the 4-position, yielding the molecular formula C₇H₁₂N₂ and a molecular weight of 124.18 g/mol . It is primarily employed as a versatile synthetic intermediate in pharmaceutical research and organic synthesis, with the azepane scaffold recognized in numerous approved drugs and clinical candidates targeting central nervous system disorders, inflammatory conditions, and infectious diseases [1]. The compound is commercially available as both the free base and the hydrochloride salt (CAS 1984184-02-2), typically supplied at purities of 95–97% as a white solid with limited aqueous solubility but good solubility in organic solvents .

Why Azepane-4-carbonitrile Cannot Be Simply Replaced by Other Azepane Regioisomers or Piperidine Analogs


Generic substitution among azepane-carbonitrile analogs is not scientifically valid due to the profound impact of nitrile regiopositioning and ring size on both synthetic utility and biological target engagement. The 4-position nitrile in azepane-4-carbonitrile places the cyano group at a geometrically distinct location relative to the ring nitrogen compared to the 3-position or 1-position isomers, which fundamentally alters the three-dimensional orientation of the functional handle for subsequent derivatization . In medicinal chemistry campaigns, this regiospecificity directly determines whether a scaffold can adopt the correct bioactive conformation required for target binding. Furthermore, comparative studies in DPP1 inhibitor development have demonstrated that the seven-membered azepane ring confers measurable potency advantages over the six-membered piperidine counterpart, with azepane analogs exhibiting DPP1 inhibitory activity while equivalent piperidine analogs (compounds 14 and 15) lacked potency entirely [1]. This class-level differentiation establishes that ring expansion from piperidine to azepane is not a trivial modification but rather a critical determinant of biological activity.

Azepane-4-carbonitrile: Quantitative Comparative Evidence for Scientific Selection


DPP1 Inhibitory Activity: Azepane Ring Confers Potency Where Piperidine Fails

In a medicinal chemistry optimization program for DPP1 (dipeptidyl peptidase 1) inhibitors, the seven-membered azepane scaffold demonstrated measurable DPP1 inhibitory potency, whereas the direct six-membered piperidine analogs (compounds 14 and 15) exhibited no activity [1]. This represents a functional differentiation where ring size expansion from 6 to 7 members transforms an inactive scaffold into an active pharmacophore.

DPP1 inhibition COPD Serine protease

Neurotransmitter Transporter Inhibition: Azepane Scaffold Yields Sub-100 nM Potency

Screening of novel azepane-based scaffolds identified an N-benzylated azepane derivative as a potent inhibitor of monoamine transporters, achieving IC50 values below 100 nM for norepinephrine transporter (NET/SLC6A2) and dopamine transporter (DAT/SLC6A3), with concurrent σ-1 receptor inhibition at approximately 110 nM [1]. The core azepane ring serves as the essential structural platform for this polypharmacology profile, which distinguishes it from piperidine- and pyrrolidine-based scaffolds that typically require more extensive substitution to achieve comparable potency ranges.

Monoamine transporter NET DAT σ-1R

Molecular Weight and Physicochemical Profile: Regioisomeric Differentiation from Azepane-3-carbonitrile

Azepane-4-carbonitrile (C₇H₁₂N₂, MW 124.18) and its 3-position regioisomer azepane-3-carbonitrile (C₇H₁₂N₂, MW 124.18 as free base) share identical molecular formulas but differ fundamentally in the spatial positioning of the nitrile group relative to the ring nitrogen . This regioisomeric distinction produces divergent synthetic utility: the 4-position nitrile offers a different vector for functional group installation compared to the 3-position analog, enabling access to distinct chemical space in medicinal chemistry campaigns.

Physicochemical properties Regioisomer Synthetic intermediate

Commercial Availability and Pricing: Azepane-4-carbonitrile Offers Cost-Effective Access

Azepane-4-carbonitrile is commercially available at 97% purity from multiple suppliers at approximately 1,400 CNY per 250 mg (equivalent to ~5,600 CNY/g), sourced from established pharmaceutical intermediate vendors . In contrast, N-substituted derivatives such as 1-methylazepane-4-carbonitrile (CAS 131742-01-3) and 1-benzylazepane-4-carbonitrile (CAS 346735-00-0) are less widely stocked and typically require custom synthesis, resulting in longer lead times and higher costs for exploratory research . The hydrochloride salt form (CAS 1984184-02-2) provides additional handling and storage stability options compared to the free base, with similar pricing tiers from specialty suppliers .

Procurement Pricing Availability

Optimal Research Applications for Azepane-4-carbonitrile Based on Evidence


DPP1 Inhibitor Lead Optimization Programs

Azepane-4-carbonitrile serves as an optimal starting material for the synthesis of DPP1 inhibitor candidates, particularly those targeting COPD and other neutrophilic inflammatory diseases. The azepane scaffold has demonstrated measurable DPP1 inhibitory activity where piperidine analogs failed entirely [1]. Procurement of azepane-4-carbonitrile enables rapid entry into this privileged chemical space, with the 4-nitrile group providing a versatile handle for subsequent functionalization toward amidoacetonitrile warheads characteristic of clinical candidates such as AZD7986.

CNS Drug Discovery Targeting Monoamine Transporters

Researchers pursuing novel antidepressants, ADHD therapeutics, or cognitive enhancers should prioritize azepane-4-carbonitrile as a core scaffold. Azepane-derived compounds have demonstrated sub-100 nM potency against NET and DAT with concurrent σ-1R modulation [2]. The unsubstituted azepane-4-carbonitrile offers maximum synthetic flexibility for introducing diverse N-substituents and ring modifications, allowing systematic exploration of structure-activity relationships without the constraints imposed by pre-functionalized derivatives.

Synthesis of Constrained Peptidomimetics and β-Turn Inducers

Azepane-derived amino acids and related scaffolds act as effective inducers of specific secondary structures, including β-turns, in peptide models . Azepane-4-carbonitrile provides an entry point for the synthesis of conformationally constrained amino acid analogs, where the 4-nitrile group can be converted to carboxylic acid, aminomethyl, or other functional groups required for peptide backbone incorporation. This application is distinct from the use of piperidine-based constraints, as the seven-membered ring introduces unique torsional angles that can stabilize turn conformations inaccessible to smaller rings.

Chemical Biology Probe Development for Azepane-Containing Natural Product Mimetics

The azepane ring system occurs in numerous bioactive natural alkaloids, and azepane-4-carbonitrile serves as a versatile intermediate for the synthesis of simplified natural product mimetics and chemical probes. The combination of a secondary amine (nucleophilic) and nitrile (electrophilic/coordination) within the same small molecule framework enables diverse reaction manifolds, including reductive amination, nucleophilic addition, and metal-catalyzed cross-coupling . Researchers investigating azepane-containing pharmacophores benefit from this bifunctional reactivity pattern that is absent in simple piperidine or pyrrolidine analogs.

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